CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL
Description
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Properties
CAS No. |
1219802-62-6 |
|---|---|
Molecular Formula |
C4H8O |
Molecular Weight |
75.125 |
IUPAC Name |
dideuterio-(1-deuteriocyclopropyl)methanol |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2,4D |
InChI Key |
GUDMZGLFZNLYEY-FBYXXYQPSA-N |
SMILES |
C1CC1CO |
Synonyms |
CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of Cyclopropyl 1 D1 Methyl D2 Alcohol Isotopologues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of a compound. For deuterated systems like Cyclopropyl-1-d1-methyl-d2 alcohol, specialized NMR methods are employed to determine the extent and position of deuterium (B1214612) incorporation, as well as to understand the subtle effects of isotopic substitution on the magnetic environment of neighboring nuclei.
Elucidation of Deuterium Distribution and Isotopic Purity
Determining the precise location and abundance of deuterium atoms is crucial for confirming the successful synthesis of an isotopically labeled compound. Both ¹H NMR and ²H (Deuterium) NMR spectroscopy are invaluable for this purpose.
In the ¹H NMR spectrum of a partially deuterated compound, the integration of the remaining proton signals provides a direct measure of the degree of deuteration at each position. For this compound, the absence or significant reduction of the signal corresponding to the methine proton on the cyclopropyl (B3062369) ring (at C1) and the methyl protons would confirm the desired labeling pattern.
²H NMR, which directly observes the deuterium nucleus, offers a complementary and often more direct method for verification. wikipedia.org A ²H NMR spectrum will show signals only for the deuterium atoms in the molecule, providing a clear fingerprint of the labeling sites. wikipedia.orgsigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, simplifying spectral interpretation. sigmaaldrich.com Quantitative NMR (qNMR) techniques, combining data from both ¹H and ²H spectra, can provide a highly accurate determination of isotopic abundance. wiley.com
Table 1: Hypothetical ¹H and ²H NMR Data for Isotopic Purity Assessment of this compound
| Position | Expected ¹H Signal | Observed ¹H Integration (Relative) | Expected ²H Signal | Observed ²H Integration (Relative) | Isotopic Purity (%) |
| C1-H/D | Present in unlabeled | Significantly Reduced | Absent in unlabeled | 1 | >98 |
| -CH₂-D₂ | Present in unlabeled | Significantly Reduced | Absent in unlabeled | 2 | >98 |
| Cyclopropyl H | Present | 4 | Absent | 0 | N/A |
| -OH | Present | 1 | Absent | 0 | N/A |
This table is illustrative and assumes a high degree of deuteration. Actual integration values would be compared against a known internal standard for precise quantification.
Isotope Effects on Chemical Shifts (e.g., ¹H NMR, ¹³C NMR)
The substitution of a proton (¹H) with a deuteron (B1233211) (²H) can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect known as an isotopic shift. huji.ac.ilumass.edu These shifts arise from the mass difference between the isotopes, which affects the vibrational energy levels of the molecule and, consequently, the electron shielding around the nuclei.
In ¹³C NMR, the effect of a directly attached deuterium is a small upfield shift (to lower ppm values) of the carbon signal. huji.ac.ilacs.org This is referred to as a one-bond isotope effect. Smaller, two-bond and three-bond isotope effects can also be observed on adjacent carbons, with the magnitude of the shift generally decreasing with distance from the deuterium atom. huji.ac.ilrsc.org For this compound, the ¹³C signals for the carbon bearing the deuterium on the cyclopropyl ring (C1) and the methyl carbon would be expected to show these upfield shifts.
Similarly, in ¹H NMR, the chemical shifts of protons near a deuterium atom can be slightly altered. nih.gov These secondary isotope effects are typically smaller than those observed in ¹³C NMR but can provide valuable structural information. nih.gov
Table 2: Predicted Isotope Effects on ¹³C Chemical Shifts for this compound
| Carbon Atom | Unlabeled Chemical Shift (ppm) | Expected Isotope Shift (Δδ, ppm) | Predicted Labeled Chemical Shift (ppm) |
| C1 (Cyclopropyl) | ~10-15 | -0.2 to -1.5 | Slightly lower than unlabeled |
| Methyl Carbon | ~15-20 | -0.2 to -1.5 (per D) | Slightly lower than unlabeled |
| C2, C3 (Cyclopropyl) | ~5-10 | -0.1 (two-bond effect) | Marginally lower than unlabeled |
Note: The magnitude of isotope shifts can be influenced by factors such as solvent and temperature. fu-berlin.denih.govacs.org
Two-Dimensional NMR Techniques for Connectivity and Conformation in Deuterated Analogues (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the signals in the ¹H and ¹³C spectra and for determining the connectivity of atoms within a molecule. huji.ac.ilwikipedia.orglibretexts.org In deuterated compounds, these techniques are particularly useful for confirming the positions of the remaining protons and their relationships to the carbon skeleton.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the protons on the cyclopropyl ring, confirming their connectivity. The absence of a correlation from the C1 position would further support the successful deuteration at that site.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. wikipedia.org This is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. For our target molecule, the remaining cyclopropyl protons would show correlations to their respective carbon atoms.
Mass Spectrometry (MS) for Isotopic Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is an indispensable tool for the analysis of isotopically labeled compounds, providing precise information on isotopic enrichment and molecular weight.
Isotopic Enrichment Determination and Positional Isomer Differentiation
The primary application of MS in this context is to determine the degree of isotopic enrichment. nih.govalmacgroup.com The mass spectrum of this compound will show a molecular ion peak (M+) that is three mass units higher than its unlabeled counterpart. By comparing the intensity of this peak with the intensities of peaks corresponding to molecules with fewer deuterium atoms (M+1, M+2), the isotopic enrichment can be accurately calculated. almacgroup.comnih.gov High-resolution mass spectrometry (HRMS) is particularly advantageous as it can resolve ions with very similar masses, providing more accurate enrichment data. almacgroup.comnih.gov
MS can also help differentiate between positional isomers. While NMR is generally superior for determining the exact location of labels, fragmentation patterns in the mass spectrum can provide confirmatory evidence. The fragmentation of this compound would be expected to differ from an isomer where the three deuterium atoms are distributed differently across the molecule, leading to fragment ions with different m/z values.
Table 3: Mass Spectrometry Data for Isotopic Enrichment Analysis
| Species | Molecular Formula | Exact Mass (Da) | Relative Abundance (%) |
| Unlabeled | C₄H₈O | 72.0575 | < 1 |
| d1-Isotopologue | C₄H₇DO | 73.0638 | < 1 |
| d2-Isotopologue | C₄H₆D₂O | 74.0701 | ~2 |
| d3-Isotopologue | C₄H₅D₃O | 75.0763 | >97 |
Use of Deuterated Compounds as Internal Standards in Quantitative Analysis
One of the most important applications of deuterated compounds is their use as internal standards in quantitative analysis, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS). texilajournal.comscispace.comclearsynth.com An ideal internal standard should have chemical and physical properties very similar to the analyte of interest but be distinguishable by the detector.
Deuterated standards, such as this compound, are considered the gold standard for this purpose. scispace.com Because the deuterium substitution has a minimal effect on the compound's chemical properties, it co-elutes with the unlabeled analyte during chromatographic separation. texilajournal.com However, its higher mass allows it to be separately detected by the mass spectrometer.
By adding a known amount of the deuterated internal standard to a sample, any variations in sample preparation, injection volume, or ionization efficiency in the mass spectrometer will affect both the analyte and the standard equally. texilajournal.comclearsynth.com This allows for highly accurate and precise quantification of the unlabeled analyte by comparing its peak area to that of the known amount of the internal standard. lcms.cz This technique is widely used in pharmaceutical, environmental, and clinical analyses. texilajournal.comclearsynth.comlcms.cz
Vibrational Spectroscopy (FT-IR, Raman) for Deuterated Alcohols
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the structural and bonding characteristics of molecules. In the context of deuterated alcohols, these methods provide specific insights into the changes in vibrational frequencies that arise from isotopic substitution. The replacement of hydrogen with deuterium, being twice as heavy, leads to significant shifts in the vibrational modes associated with the deuterium atom, particularly the C-D and O-D stretching and bending frequencies. This isotopic effect allows for detailed analysis of molecular structure and intermolecular interactions, such as hydrogen bonding.
Analysis of C-D Vibrational Frequencies and Modes
The substitution of hydrogen with deuterium at specific carbon atoms in an alcohol molecule, such as in this compound, provides a sensitive probe for vibrational analysis. The vibrational frequencies of C-D bonds are significantly lower than those of C-H bonds due to the increased reduced mass of the C-D oscillator. This phenomenon can be understood through the harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system.
Generally, C-H stretching vibrations are observed in the 2800–3000 cm⁻¹ region of the infrared and Raman spectra. In contrast, the corresponding C-D stretching vibrations are expected to appear in the lower frequency range of approximately 2100–2250 cm⁻¹. This clear spectral window, with fewer overlapping peaks, often allows for a more straightforward assignment of C-D vibrational modes.
For this compound, specific C-D stretching frequencies would be anticipated for the deuterated methine group on the cyclopropyl ring (C1-D1) and the deuterated methyl group (CD2H). The exact positions of these bands are influenced by the local chemical environment, including the electronic effects of the cyclopropyl ring and the hydroxyl group.
Isotopic substitution is a powerful technique for determining the normal mode vibrations of organic molecules. By replacing hydrogen with deuterium, the vibrational modes associated with the substituted atoms will shift, aiding in the assignment of spectral peaks libretexts.org. For instance, in studies of deuterated ethanol (B145695) (CH₃CD₂OH and CD₃CH₂OH), the distinct spectral contributions of the –CH₃ and –CH₂ groups could be discriminated mdpi.com. Similarly, for this compound, the C-D vibrations of the cyclopropyl and methyl groups would be distinguishable from the remaining C-H vibrations.
The table below presents expected and observed vibrational frequency ranges for C-H and C-D stretching modes based on general principles and data from related deuterated organic molecules.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected in this compound |
| C-H Stretch (sp³ hybridised) | 2850 - 3000 | Present due to remaining C-H bonds |
| C-D Stretch (sp³ hybridised) | 2100 - 2250 | Expected for C1-D1 and -CD₂H groups |
| O-H Stretch (non-hydrogen bonded) | ~3600 - 3650 | Expected in dilute, non-polar solvent |
| O-H Stretch (hydrogen bonded) | 3200 - 3500 (broad) | Expected in condensed phases |
Data compiled from general spectroscopic principles and analogous compounds.
In addition to stretching vibrations, C-D bending modes (scissoring, wagging, twisting, and rocking) also appear at lower frequencies compared to their C-H counterparts. These shifts provide further data points for a comprehensive structural characterization of the molecule.
Insights into Hydrogen Bonding in Deuterated Alcohol Systems
Hydrogen bonding profoundly influences the vibrational spectra of alcohols. The O-H stretching vibration is particularly sensitive to hydrogen bond formation. In a non-hydrogen-bonding environment (e.g., a dilute solution in a non-polar solvent), the O-H stretch appears as a sharp, narrow band around 3600-3650 cm⁻¹. In the presence of hydrogen bonding (e.g., in the pure liquid or a concentrated solution), this band broadens significantly and shifts to a lower frequency (typically 3200–3500 cm⁻¹) quora.comresearchgate.net. This broadening is a result of the distribution of hydrogen bond strengths and geometries within the sample.
Deuteration of the hydroxyl group (O-D) results in a similar, predictable shift in its stretching frequency. The O-D stretch in a non-hydrogen-bonded state appears around 2700 cm⁻¹, while the hydrogen-bonded (or more accurately, deuterium-bonded) O-D stretch is observed as a broad band in the 2400–2600 cm⁻¹ region.
The strength of hydrogen bonds formed by deuterated alcohols (D-bonds) is slightly stronger than those formed by their non-deuterated counterparts. This is reflected in the thermodynamic properties of D₂O compared to H₂O, where D₂O exhibits stronger hydrogen bonding nih.gov. Ab initio calculations have indicated that the hydrogen-bond strength is approximately 0.2–0.3 kcal/mol greater in D₂O than in H₂O nih.gov. This increased strength is attributed to differences in zero-point vibrational energy (ZPVE) acs.org. Consequently, the O-D stretching band in a deuterium-bonded system may show a greater shift to lower frequency compared to the O-H band in a hydrogen-bonded system, relative to their respective free monomer frequencies.
The comparative analysis of the O-H and O-D vibrational bands in isotopologues can thus provide nuanced information about the nature and strength of hydrogen bonding. For this compound, which contains an O-H group, the principles derived from studying O-D systems are still highly relevant for understanding its hydrogen bonding behavior in various environments. The presence of deuterium on the carbon framework can subtly influence the electronic properties of the molecule and, consequently, the acidity of the O-H proton and its propensity to form hydrogen bonds.
| Interaction State | O-H Stretching Frequency (cm⁻¹) | O-D Stretching Frequency (cm⁻¹) | Spectral Feature |
| Free (Monomer) | ~3600 - 3650 | ~2700 | Sharp, narrow |
| Hydrogen/Deuterium Bonded | 3200 - 3500 | 2400 - 2600 | Broad |
Frequency ranges are approximate and vary with the specific alcohol and conditions.
Gas-Phase Spectroscopic Studies of Deuterated Cyclopropylmethyl Alcohols
Gas-phase spectroscopy offers a unique advantage by studying molecules in an isolated state, free from the intermolecular interactions that are prevalent in condensed phases. This allows for the intrinsic properties of the molecule, such as its precise vibrational frequencies and rotational structure, to be determined without the complicating effects of solvent or crystal lattice forces. For a molecule like this compound, gas-phase studies would provide benchmark data for its fundamental vibrational modes.
In the gas phase, vibrational bands are often resolved into their constituent rotational-vibrational lines, providing detailed information about the molecule's moments of inertia and, by extension, its three-dimensional structure. The analysis of such high-resolution spectra for this compound and its other isotopologues could yield precise bond lengths and angles.
While specific gas-phase studies on deuterated cyclopropylmethyl alcohols are not widely reported, research on similar small organic molecules and their deuterated variants provides a framework for what to expect. For instance, gas-phase infrared spectra of methanol (B129727) and its isotopologues (CH₃OD, CD₃OH, and CD₃OD) have been extensively studied, allowing for a detailed assignment of their vibrational modes and an understanding of the effects of deuteration acs.orgnist.govnih.govresearchgate.netresearchgate.net. These studies show clear shifts in vibrational frequencies upon isotopic substitution, which are crucial for validating theoretical calculations and refining molecular force fields.
Techniques such as infrared predissociation (IRPD) spectroscopy in cryogenic ion traps have been used to obtain vibrational spectra of gas-phase ions and their deuterated isotopologues, as demonstrated with [C₃H₃]⁺ isomers ru.nl. Such advanced methods could be applied to protonated or deprotonated forms of this compound to probe its structure and vibrational dynamics in the gas phase.
The table below summarizes the types of information that can be obtained from gas-phase spectroscopic studies and their significance.
| Parameter Obtainable from Gas-Phase Spectra | Significance |
| Fundamental Vibrational Frequencies | Provides intrinsic values for vibrational modes, free from intermolecular perturbations. |
| Rotational Constants | Allows for the determination of precise molecular geometry (bond lengths and angles). |
| Torsional Barriers | Information on the energy barriers for internal rotation, such as that of the methyl and hydroxyl groups. |
| Anharmonicity and Mode-Coupling | Reveals the interactions between different vibrational modes. |
Kinetic Isotope Effects Kie in Reactions Involving Cyclopropyl 1 D1 Methyl D2 Alcohol
Theoretical Framework and Principles of Kinetic Isotope Effects
The kinetic isotope effect is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org When hydrogen (¹H) is replaced by deuterium (B1214612) (²H or D), the effect is particularly pronounced due to the doubling of atomic mass, leading to significant changes in bond vibrational frequencies. wikipedia.orgias.ac.in
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgcore.ac.uk For reactions involving cyclopropyl-1-d1-methyl-d2 alcohol, the most direct application of primary KIE would be in an oxidation reaction where the deuterium at the carbinol carbon (C1) is removed.
The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. ias.ac.inquora.com This results in a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. ias.ac.infiveable.me Consequently, more energy is required to cleave the C-D bond, leading to a higher activation energy and a slower reaction rate for the deuterated molecule. ias.ac.incsbsju.edu This "normal" primary KIE typically results in a kH/kD ratio between 2 and 8. libretexts.orgyoutube.com A measured kH/kD value in this range for a reaction of this compound would strongly indicate that the C1-D bond is cleaved in the rate-limiting step. libretexts.orgnih.gov For example, in the oxidation of secondary alcohols, where C-H bond cleavage is rate-determining, kH/kD values are often around 7. libretexts.orgcsbsju.edu
Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.orgnumberanalytics.com These effects are generally much smaller than primary KIEs but are highly informative about changes in the local environment of the isotope between the reactant and the transition state. wikipedia.orgresearchgate.net SKIEs are classified by the position of the isotope relative to the reaction center (α, β, etc.). wikipedia.orgnumberanalytics.com
α-Secondary KIE: For this compound, the deuterium at C1 would exhibit an α-SKIE in reactions where it is not abstracted, such as an SN1-type solvolysis. If the reaction proceeds through a carbocation intermediate, the hybridization of C1 changes from sp³ in the alcohol to sp² in the carbocation. This change leads to a weakening of the out-of-plane bending vibrations of the C-D bond in the transition state. core.ac.ukutdallas.edu The result is a "normal" α-SKIE, with kH/kD values typically between 1.1 and 1.2. wikipedia.orgcore.ac.uk Conversely, a change from sp² to sp³ results in an "inverse" SKIE (kH/kD < 1). wikipedia.org
β-Secondary KIE: The two deuterium atoms on the methyl group (-CHD₂) are in the β-position relative to the carbinol carbon. In a reaction forming a carbocation at C1, these β-deuteriums can reveal the importance of hyperconjugation in stabilizing the transition state. Hyperconjugation involves the donation of electron density from the Cβ-H (or Cβ-D) sigma bonds into the empty p-orbital of the carbocation. libretexts.org Because C-H bonds are better hyperconjugating donors than the stronger C-D bonds, the protio-compound is stabilized more effectively, leading to a faster reaction. This results in a normal β-SKIE, with kH/kD values typically around 1.1 to 1.3 per deuterium. wikipedia.orglibretexts.org
Table 1: Expected KIE Values and Mechanistic Interpretations for this compound
| KIE Type | Isotopic Position | Reaction Type | Expected kH/kD | Mechanistic Implication |
| Primary | C1-D | Oxidation | ~ 5 - 8 | C-D bond cleavage in the rate-determining step. libretexts.orgcsbsju.edu |
| α-Secondary | C1-D | S_N1 Solvolysis | ~ 1.1 - 1.2 | Rehybridization from sp³ to sp² at C1 in the transition state. wikipedia.orgcore.ac.uk |
| β-Secondary | Methyl-D₂ | S_N1 Solvolysis | ~ 1.1 - 1.3 | Hyperconjugative stabilization of the carbocation intermediate. wikipedia.orglibretexts.org |
The fundamental origin of the kinetic isotope effect lies in the differences in zero-point energy (ZPE). google.comfaccts.de According to quantum mechanics, a chemical bond possesses a minimum amount of vibrational energy even at absolute zero, the ZPE. ias.ac.in The frequency of this vibration is dependent on the masses of the connected atoms; a bond with a heavier isotope will vibrate at a lower frequency. quora.comlibretexts.org
For instance, a typical C-H stretching vibration occurs around 3000 cm⁻¹, while the corresponding C-D stretch is found at a lower frequency, around 2200 cm⁻¹. csbsju.edu This lower vibrational frequency for the C-D bond translates to a lower ZPE. wikipedia.orglibretexts.org In a reaction where this bond is broken, the vibrational mode is lost in the transition state. Since the C-D bond starts from a lower energy level, it requires more energy to reach the transition state compared to the C-H bond. csbsju.edu This difference in activation energies (Ea(D) > Ea(H)) is the primary cause of the observed kinetic isotope effect, making the C-H bond cleavage reaction faster. libretexts.orggoogle.com
In some reactions, particularly those involving the transfer of light particles like hydrogen, the observed KIE can be anomalously large (kH/kD >> 8). nih.gov This is often taken as evidence for quantum mechanical tunneling. wikipedia.orgrsc.org Tunneling is a quantum phenomenon where a particle can pass through an energy barrier rather than having to go over it, which is forbidden in classical mechanics. wikipedia.org
The probability of tunneling decreases sharply with increasing mass. nih.gov Therefore, hydrogen tunnels much more readily than deuterium. This can lead to exceptionally high kH/kD ratios. nih.gov The ring-opening of the cyclopropylcarbinyl radical, a structure related to our subject compound, has been shown to involve significant heavy-atom tunneling, resulting in unusually large carbon KIEs. nih.govresearchgate.net Theoretical calculations on the cyclopropylcarbinyl radical have even predicted a large inverse H/D isotope effect (kH/kD < 1) on the rate of tunneling at very low temperatures, where deuteration at the radical center was found to accelerate the reaction. nih.govunt.eduacs.org The observation of a strongly temperature-dependent KIE or a curved Arrhenius plot can also be indicative of tunneling. rsc.orgnih.gov
Application of KIE to Elucidate Reaction Mechanisms of this compound
Kinetic isotope effects are a primary tool for probing reaction mechanisms, offering direct evidence about the sequence and nature of bond transformations. numberanalytics.comfiveable.me
Distinguishing Intermediates: The magnitude and type of secondary KIEs can help distinguish between possible reaction intermediates. For example, in a substitution reaction at the carbinol carbon, observing a normal α-SKIE (kH/kD ≈ 1.1-1.2) at C1-D and a normal β-SKIE (kH/kD ≈ 1.1-1.3) at the methyl group would strongly support an SN1 mechanism proceeding through a planar carbocation intermediate. wikipedia.org In contrast, an SN2 mechanism would be expected to show a smaller, or even inverse, α-SKIE. researchgate.net
Probing Pre-Equilibria: Comparing intermolecular KIE (comparing the rates of two separate deuterated and non-deuterated molecules) and intramolecular KIE (comparing the reaction at H vs. D sites within the same molecule) can reveal fast pre-equilibrium steps. nih.gov If the intermolecular and intramolecular KIEs are similar, it suggests that any initial complex formation is not rate-determining. nih.gov
By combining these KIE studies, a detailed picture of the energy landscape of a reaction involving this compound can be constructed, identifying the crucial transition states and intermediates that define its chemical reactivity.
Characterization of Transition State Structures and Stabilities
The magnitude of the kinetic isotope effect is exquisitely sensitive to the geometry and vibrational frequencies of the transition state (TS). nih.gov For reactions involving the cleavage of a carbon-hydrogen bond, the substitution of hydrogen with deuterium (a primary KIE) typically leads to a significant rate decrease. This is because the heavier deuterium atom results in a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. princeton.educore.ac.uk The difference in ZPE between the ground state and the transition state for the deuterated and non-deuterated species determines the magnitude of the KIE. princeton.edu
In the context of this compound, the deuterium at the carbinol carbon (C-1) and on the methyl group allows for the investigation of both primary and secondary KIEs. A primary KIE would be observed in reactions where the C-D bond at the carbinol center is cleaved in the rate-determining step. The magnitude of this effect can indicate the extent of bond breaking in the transition state. A large primary KIE (typically kH/kD > 2) suggests a transition state where the C-H(D) bond is significantly weakened. epfl.ch Conversely, a small primary KIE suggests either an early or late transition state, or a non-linear transfer of the hydrogen. princeton.edu
Secondary kinetic isotope effects (SKIEs), where the isotopically labeled bond is not broken in the rate-determining step, also provide valuable information. For instance, the deuterium atoms on the methyl group of this compound can probe changes in hybridization at the reaction center. An α-secondary KIE, involving deuterium on the carbon undergoing reaction, can help distinguish between different transition state structures. nih.gov For example, a change from sp3 hybridization in the reactant to sp2 in the transition state typically results in a normal SKIE (kH/kD > 1), while a change to a more sterically crowded transition state can lead to an inverse SKIE (kH/kD < 1). nih.gov Computational studies, often using Density Functional Theory (DFT), can be employed to model transition state structures and predict KIEs, which can then be compared with experimental values to validate proposed mechanisms. rsc.org
Distinguishing Competing Reaction Pathways (e.g., SN1 vs SN2, E1 vs E2 mechanisms for alcohols)
Kinetic isotope effects are a powerful tool for differentiating between competing reaction mechanisms, such as the SN1/SN2 and E1/E2 pathways for alcohols. princeton.eduwikipedia.org
In nucleophilic substitution reactions , the presence and magnitude of a KIE can be diagnostic. pressbooks.pubksu.edu.sa An SN1 reaction proceeds through a carbocation intermediate, and the rate-determining step is the formation of this intermediate. pressbooks.pub In this case, the C-H(D) bond at the reaction center is not broken, so a primary KIE is not expected. However, a small secondary α-deuterium KIE (kH/kD > 1) is often observed due to the change in hybridization from sp3 to sp2 in the carbocation intermediate. wikipedia.org In contrast, an SN2 reaction involves a concerted backside attack by the nucleophile, with the simultaneous departure of the leaving group. pressbooks.pub If the C-H(D) bond is not directly involved, a primary KIE will be absent. However, the transition state of an SN2 reaction is more sterically crowded, which can lead to an inverse secondary KIE (kH/kD < 1). core.ac.uk Therefore, by measuring the KIE for a reaction of this compound, one can gain evidence to support either an SN1 or SN2 pathway. stackexchange.com
Similarly, for elimination reactions , KIEs can distinguish between E1 and E2 mechanisms. The E2 mechanism is a concerted process where a base removes a proton and the leaving group departs simultaneously. If the removal of a β-hydrogen is the rate-determining step, a large primary KIE (typically kH/kD of 4-8) is expected when a β-hydrogen is replaced with deuterium. princeton.edu The E1 reaction, on the other hand, proceeds through a carbocation intermediate, with the rate-determining step being the formation of this cation. The subsequent deprotonation by a weak base is a fast step. Therefore, a primary KIE for β-hydrogen abstraction is not observed in an E1 reaction. princeton.edu The deuterium on the methyl group of this compound could serve as the β-deuterium in an elimination reaction, allowing for the determination of the mechanism.
Specific Reaction Classes for KIE Studies with this compound
Oxidation Reactions of Deuterated Alcohols (e.g., chemical or enzymatic oxidation pathways)
The oxidation of alcohols to aldehydes or ketones is a fundamental transformation where KIEs have been extensively used to elucidate mechanisms. acs.orgosti.gov In these reactions, the C-H bond at the alcohol carbon is broken. Consequently, a significant primary KIE is expected if this bond cleavage occurs in the rate-determining step. researchgate.netcdnsciencepub.com
For the oxidation of this compound, the deuterium at the carbinol position (C-1) would lead to a primary KIE. The magnitude of this effect can provide information about the transition state of the hydrogen transfer step. For example, a large KIE is consistent with a symmetrical transition state where the hydrogen is equally shared between the carbon and the oxidant. Studies on the chromic acid oxidation of secondary alcohols have demonstrated the utility of KIEs in understanding the reaction mechanism. acs.org Similarly, enzymatic oxidations, such as those catalyzed by alcohol dehydrogenases, often exhibit large KIEs, indicating that C-H bond cleavage is a key part of the catalytic cycle. nih.gov
The following table presents hypothetical KIE data for the oxidation of this compound by different oxidizing agents, illustrating how the magnitude of the KIE can vary with the oxidant and provide mechanistic insights.
| Oxidizing Agent | kH/kD | Mechanistic Implication |
| Chromic Acid | 6.5 | C-H bond cleavage is rate-determining. |
| Dimethyldioxirane | 5.2 researchgate.net | Significant C-H bond breaking in the transition state. researchgate.net |
| Enzymatic (e.g., Alcohol Dehydrogenase) | 3.8 - 5.6 nih.gov | Hydride transfer is a key step in the catalytic mechanism. nih.gov |
Nucleophilic Substitution Reactions Involving the Deuterated Alcohol Moiety
As discussed in section 4.2.3, KIEs are valuable for distinguishing between SN1 and SN2 pathways in the nucleophilic substitution of alcohols. acs.orgresearchgate.net For this compound, the deuterium at the carbinol carbon can act as a sensitive probe for the transition state structure.
In an SN1-type reaction, the alcohol would first be protonated (or activated by a Lewis acid), followed by the departure of water to form a cyclopropylcarbinyl cation. scispace.com This cation is known to be highly reactive and can undergo rearrangements. caltech.edu The rate-determining step is the formation of this cation, and since the C-D bond is not broken, a primary KIE would not be expected. However, a small, normal secondary KIE might be observed. wikipedia.org
In an SN2-type reaction, a nucleophile would directly attack the carbon bearing the hydroxyl group, displacing water in a single step. The transition state would be crowded, and an inverse secondary KIE (kH/kD < 1) might be observed. core.ac.uk
The table below summarizes the expected KIEs for SN1 and SN2 reactions of this compound.
| Reaction Mechanism | Expected kH/kD (for C-1 deuterium) | Rationale |
| SN1 | > 1 (small, normal) | Change in hybridization from sp3 to sp2 in the carbocation intermediate. wikipedia.org |
| SN2 | < 1 (inverse) | Increased steric crowding in the pentacoordinate transition state. core.ac.uk |
Rearrangement Reactions of Cyclopropylcarbinyl Systems (e.g., ring opening/expansion, solvolysis)
The cyclopropylcarbinyl system is famous for its propensity to undergo rapid rearrangement reactions, often involving ring-opening to form homoallylic or cyclobutyl species. scispace.compsu.edursc.org These rearrangements typically proceed through cationic or radical intermediates. caltech.eduucl.ac.uk KIEs can provide crucial information about the nature of these intermediates and the transition states leading to them.
In the solvolysis of cyclopropylcarbinyl derivatives, which proceeds through a cationic intermediate, the rates are often remarkably high due to the participation of the cyclopropyl (B3062369) ring in stabilizing the developing positive charge. acs.org Isotopic labeling of the carbinol carbon and the methyl group in this compound can help to trace the fate of these atoms during rearrangement and provide insights into the structure of the non-classical bicyclobutonium ion intermediate that is often invoked in these reactions. nih.gov Studies on the solvolysis of deuterated cyclopropylcarbinyl systems have been instrumental in understanding the intricate details of these rearrangements. arkat-usa.org
For radical-mediated ring-opening reactions, KIEs can also be informative. For example, theoretical studies have predicted an unusually large, inverse KIE for the ring-opening of a deuterated cyclopropylcarbinyl radical, suggesting a significant contribution from quantum mechanical tunneling. researchgate.net
Hydrogen Transfer Reactions and Solvent Isotope Effects in Deuterated Alcohol Systems
Hydrogen transfer is a fundamental process in many chemical and biological reactions. pnas.org The deuterium atoms in this compound can participate in both intramolecular and intermolecular hydrogen transfer reactions. The KIE for such a transfer can reveal whether the transfer is part of the rate-determining step and provide details about the transition state.
Solvent isotope effects (SIEs) are another important tool for mechanistic investigation. chem-station.com By changing the solvent from, for example, H₂O to D₂O, one can probe the role of the solvent in the reaction mechanism. If a proton transfer from the solvent is involved in the rate-determining step, a significant SIE is often observed. iaea.org For reactions of this compound, studying the reaction in a deuterated solvent could reveal the involvement of solvent molecules in protonating the hydroxyl group or in stabilizing charged intermediates. Combining substrate KIEs with SIEs can be a particularly powerful method for dissecting complex reaction mechanisms. nih.gov For instance, in enzymatic reactions, this combined approach can help to determine the sequence of proton and hydride transfer steps. nih.gov
Computational Chemistry and Theoretical Studies of Cyclopropyl 1 D1 Methyl D2 Alcohol
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to model deuterated compounds, providing insights into how isotopic substitution affects molecular characteristics. rsc.orguio.no
Geometry optimization is a computational process that seeks to find the minimum energy arrangement of atoms in a molecule. For cyclopropyl-1-d1-methyl-d2 alcohol, this involves determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformers. The substitution of hydrogen with deuterium (B1214612) (D) results in subtle but significant changes to the molecule's geometry. Deuterium is slightly smaller in effective size than protium (B1232500) (H) due to its lower zero-point vibrational energy, which can lead to shorter C-D bonds compared to C-H bonds.
Conformational analysis of cyclopropylmethanol (B32771) reveals several possible rotational isomers (rotamers) due to rotation around the C-C and C-O single bonds. uio.no High-level quantum chemical calculations, such as CCSD/cc-pVTZ, can predict the relative energies of these conformers. uio.no For this compound, the key dihedral angles defining the orientation of the hydroxyl group relative to the cyclopropyl (B3062369) ring would be analyzed to identify the global minimum energy structure and other low-energy conformers that might be present at room temperature. nih.gov The presence of deuterium can slightly alter the relative stabilities of these conformers.
Table 1: Predicted Structural Parameters for this compound Conformers Illustrative data based on typical ab initio calculations for similar alcohols. Actual values require specific calculations for this molecule.
| Parameter | Bond/Angle | Typical Calculated Value (Non-deuterated) | Expected Effect of Deuteration |
| Bond Length | C-D (cyclopropyl) | ~1.09 Å | Shorter than corresponding C-H bond |
| Bond Length | C-D (methyl) | ~1.09 Å | Shorter than corresponding C-H bond |
| Bond Length | C-O | ~1.42 Å | Minimal change |
| Bond Length | O-H | ~0.96 Å | Minimal change |
| Bond Angle | H-C-D (methyl) | ~109.5° | Slight decrease from H-C-H angle |
| Dihedral Angle | H-O-C-C | Varies by conformer | May slightly alter rotational barriers and minima |
Vibrational frequency calculations are crucial for characterizing stationary points on a potential energy surface as either minima (stable structures) or transition states. acs.org For a stable molecule like this compound, all calculated vibrational frequencies will be real. These frequencies correspond to the stretching and bending motions of the molecule's bonds.
The primary impact of isotopic substitution is on the vibrational frequencies. ajchem-a.com According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is heavier than hydrogen, C-D, O-D, and N-D stretching and bending vibrations occur at lower frequencies than their C-H, O-H, and N-H counterparts. ajchem-a.com This isotopic shift is a key feature used in infrared (IR) spectroscopy to confirm the position of isotopic labels.
For this compound, calculations would predict a noticeable decrease in the frequencies associated with the C1-D and the methyl C-D₂ modes compared to the non-deuterated molecule. scispace.com These calculations are essential for predicting the IR spectrum and for calculating zero-point vibrational energies (ZPVE), which are fundamental to the theoretical determination of kinetic isotope effects. psu.eduannualreviews.org
Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes Illustrative data based on DFT (e.g., B3LYP/6-31G) calculations for similar molecules.*
| Vibrational Mode | Typical Frequency (C₄H₈O) | Predicted Frequency (C₄D₃H₅O) | Isotopic Effect |
| O-H Stretch | ~3650 | ~3650 | No change |
| C-H Stretch (ring) | ~3000-3100 | ~3000-3100 | No change for remaining C-H bonds |
| C-D Stretch (ring) | N/A | ~2200-2300 | Significant redshift |
| C-H Stretch (methyl) | ~2900-3000 | ~2900-3000 | No change for remaining C-H bond |
| C-D Stretch (methyl) | N/A | ~2100-2250 | Significant redshift |
| C-O Stretch | ~1050 | ~1045 | Minor shift |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT is a workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. roaldhoffmann.comresearchgate.net It is particularly useful for investigating reactions involving complex bond rearrangements, such as those involving cyclopropylmethyl systems.
A key goal in studying a reaction mechanism is to identify the transition state (TS), which is the highest energy point along the minimum energy reaction path. The TS structure represents a saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. nih.govgu.se
For reactions involving cyclopropylmethyl alcohol, such as acid-catalyzed ring-opening or solvolysis, DFT calculations can be used to locate the structures of the transition states. rsc.orgrsc.org For example, in the rearrangement of the cyclopropylmethyl cation, which can be formed from the alcohol, DFT can elucidate the TS leading to the cyclobutyl cation. rsc.orgrsc.org
Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.govrsc.org An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. This provides a detailed picture of the geometric changes that occur during the bond-breaking and bond-forming processes. rsc.orgnih.gov
Kinetic Isotope Effects (KIEs) are differences in reaction rates caused by isotopic substitution and are a powerful probe of reaction mechanisms. core.ac.uklibretexts.org A primary KIE occurs when a bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. princeton.edu
Theoretical KIEs can be calculated from first principles using the vibrational frequencies of the reactant and the transition state, as determined by quantum chemical methods like DFT. core.ac.uknih.gov The KIE is primarily determined by the difference in zero-point vibrational energies (ZPVE) between the ground state and the transition state for the two isotopologues (e.g., the hydrogen- and deuterium-containing reactants). psu.edu
For a hypothetical reaction where the C1-D bond of this compound is cleaved in the rate-determining step, a large primary KIE (kH/kD > 2) would be expected. core.ac.uk If the deuterium atoms on the methyl group are not involved in bond breaking but their environment changes (e.g., a change in hybridization at the carbon atom), a smaller secondary KIE (kH/kD often between 0.9 and 1.2) would be predicted. princeton.edu Comparing these calculated KIEs with experimental values provides strong evidence for or against a proposed mechanism. nih.gov
Molecular Dynamics Simulations of Deuterated Cyclopropylmethyl Alcohol Interactions
While quantum mechanics focuses on the electronic structure of individual molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time, such as a solute molecule in a solvent. rsc.orgmdpi.com MD simulations model the atoms as classical particles moving according to a force field, which describes the potential energy of the system as a function of atomic positions. uoa.gr
For this compound, MD simulations can be used to study its behavior in a solvent like water. mdpi.comarxiv.orgresearchgate.net These simulations can provide insights into:
Solvation Structure: How water molecules arrange around the alcohol, including the formation of hydrogen bonds between the alcohol's hydroxyl group and surrounding water molecules. arxiv.org
Conformational Dynamics: The rate of interconversion between different rotamers of the alcohol in solution. mdpi.com
Transport Properties: The diffusion coefficient of the alcohol in the solvent.
By using a force field that has been parameterized to account for the properties of deuterated species, MD simulations can explore how the isotopic substitution in this compound affects its interactions with the solvent and its dynamic behavior compared to the non-deuterated isotopologue. mdpi.com
Electronic Structure Analysis and Hyperconjugation in Deuterated Cyclopropyl Systems
The unique chemical and physical properties of the cyclopropyl group are of significant interest in theoretical and computational chemistry. The strained three-membered ring exhibits bonding characteristics that are intermediate between pure σ and π bonds, often described by the Walsh orbital model. This electronic structure facilitates conjugation with adjacent unsaturated systems and gives rise to the phenomenon of hyperconjugation. The strategic placement of deuterium isotopes, as in this compound, provides a subtle but powerful tool for probing these electronic effects through computational analysis and experimental correlation.
Theoretical studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the electronic landscape of cyclopropyl systems. acs.org These computational methods allow for the detailed examination of molecular orbitals, bond lengths, and energetic stabilization arising from electronic delocalization. In deuterated cyclopropyl systems, computational analysis can predict the consequences of isotopic substitution on vibrational frequencies and kinetic isotope effects (KIEs), which can then be compared with experimental data to validate mechanistic hypotheses. rsc.org
Hyperconjugation in the context of cyclopropyl systems involves the donation of electron density from the high-lying C-C σ-orbitals of the cyclopropane (B1198618) ring into an adjacent empty or partially filled orbital. This interaction is a key factor in stabilizing adjacent carbocations and radicals. Computational approaches can quantify the energetic contribution of hyperconjugation by comparing the properties of different conformers or by using methods like Natural Bond Orbital (NBO) analysis. utsa.edu
In the case of this compound, computational studies would focus on how deuterium substitution at the C1 and methyl positions influences the electronic structure and hyperconjugative interactions. The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in bond lengths and vibrational modes. While the electronic properties are not drastically altered, these small changes can have measurable effects on reaction rates and equilibria, which can be modeled computationally. For example, the C-D bond is slightly shorter and stronger than the C-H bond, which can affect the hyperconjugative ability of the C-D bond compared to a C-H bond.
A central aspect of computational investigation involves the rotational barriers and conformational preferences of the hydroxymethyl group relative to the cyclopropyl ring. These preferences are governed by a combination of steric and electronic effects, including hyperconjugation. Theoretical calculations can map the potential energy surface for rotation around the C1-C(methyl) bond, identifying the most stable conformers. The relative energies of these conformers are influenced by the alignment of the C-O bond and the C-H/C-D bonds of the methyl group with the plane of the cyclopropyl ring, which in turn affects the degree of hyperconjugative stabilization.
Detailed Research Findings
Computational studies on related cyclopropyl systems have provided a framework for understanding the electronic structure of this compound. DFT calculations on cyclopropylmethanol and its derivatives have shown that the preferred conformation is one where the C-O bond bisects the opposing C-C bond of the cyclopropane ring. This arrangement maximizes the hyperconjugative interaction between the filled Walsh orbitals of the ring and the σ* orbital of the C-O bond.
Isotopic labeling with deuterium has been used in conjunction with computational analysis to probe reaction mechanisms involving cyclopropylmethyl intermediates. roaldhoffmann.comcore.ac.uk For instance, in studies of the cyclopropylmethyl-3-butenyl rearrangement, deuterium labeling at specific positions allows for the distinction between different mechanistic pathways, such as radical versus cationic intermediates. roaldhoffmann.com Computational modeling of the transition states and intermediates for these pathways provides energetic data that can be correlated with experimentally observed product distributions and kinetic isotope effects.
A study investigating the manganese-catalyzed synthesis of acyl cyclopentenes utilized deuterium-labeled cyclopropylmethanol to determine the rate-limiting step of the reaction. rsc.org A kinetic isotope effect (kH/kD) of 1.67 was observed, suggesting that the dehydrogenation of the secondary alcohol is the slowest step in the catalytic cycle. rsc.org This experimental finding was supported by DFT calculations that elucidated the multi-step reaction mechanism. rsc.org
Furthermore, computational studies have been employed to understand the selectivity in ring-opening reactions of cyclopropyl carbinol derivatives. acs.org DFT calculations revealed that the regioselectivity of the C-C bond cleavage is influenced by the orientation of the hydroxyl group, which directs the reaction pathway through favorable electronic interactions. acs.org These findings highlight the importance of subtle electronic effects, which can be fine-tuned by isotopic substitution, in controlling chemical reactivity.
The following table presents a hypothetical set of computational data for this compound, based on typical values and trends observed in computational studies of related deuterated cyclopropyl systems.
| Computational Parameter | Calculated Value | Significance |
| C1-C(methyl) Bond Length | 1.51 Å | Reflects the single bond character between the cyclopropyl ring and the methyl group. |
| C-D Bond Length (methyl) | 1.09 Å | Shorter than the corresponding C-H bond due to the zero-point energy effect of the heavier isotope. |
| C1-D Bond Length | 1.08 Å | Indicates the strength of the bond at the deuterated ring carbon. |
| Hyperconjugative Stabilization Energy | 2.5 kcal/mol | Estimated energy gain due to electron delocalization from the cyclopropyl ring to the C-O antibonding orbital. |
| Rotational Barrier (C1-C(methyl)) | 3.2 kcal/mol | Energy required to rotate the deuterated methyl group, indicating the preference for a specific conformation to maximize hyperconjugation. |
| Calculated kH/kD (for C1-H/D cleavage) | 1.15 | A secondary kinetic isotope effect, suggesting a change in hybridization at C1 in the transition state of a hypothetical reaction. |
Advanced Applications of Deuterated Cyclopropyl Alcohols in Fundamental Organic Chemistry Research
Deuterium (B1214612) Labeling as a Mechanistic Probe for Intramolecular Rearrangements
Deuterium labeling is an indispensable technique for tracing the fate of specific atoms throughout a chemical reaction, providing clear evidence for or against proposed mechanistic pathways in intramolecular rearrangements. In systems involving cyclopropanes, where the strained ring is prone to various modes of opening and rearrangement, isotopic labeling can illuminate the precise nature of bond-breaking and bond-forming events.
For example, deuterium labeling has been instrumental in understanding rearrangements involving cyclopropylcarbinyl cations. Research on the biosynthesis of terpenes, which often involves cyclopropane (B1198618) intermediates, has utilized deuterium-labelled precursors to track complex cyclization and rearrangement cascades. researchgate.net By synthesizing specifically deuterated acyclic terpenes and analyzing the deuterium positions in the cyclized products using Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have been able to propose unique biosynthetic mechanisms involving cyclopropylcarbinyl cation rearrangements. researchgate.net The final location of the deuterium atom in the product skeleton provides a "snapshot" of the transient intermediates and the pathways connecting them.
Another key area is the study of diradical intermediates. Stereochemical deuterium labeling has been employed as a mechanistic probe to differentiate between singlet and triplet diradical spin states in the rearrangement of spiroepoxy-cyclopentanediyl systems to oxetanes. figshare.com The stereochemical outcome of the deuterium label in the product can reveal the geometry and electronic state of the diradical intermediate, information that is often inaccessible through other methods.
Table 1: Examples of Deuterium Labeling in Studying Intramolecular Rearrangements
| System/Reaction | Deuterated Probe Used | Mechanistic Question | Key Finding from Deuterium Labeling | Reference |
|---|---|---|---|---|
| Terpene Biosynthesis | Deuterium-labeled geranylgeranyl pyrophosphates | How does the acyclic precursor cyclize and rearrange to form the final terpene skeleton? | Traced the deuterium to propose a unique mechanism involving a cyclopropylcarbinyl cation rearrangement. | researchgate.net |
| Gold(I)-Catalyzed Cycloisomerization | Deuterated 1,6-enynes | What is the nature of the intermediate in the rearrangement to bicyclo[3.1.0]hexan-3-one derivatives? | The outcome was consistent with the formation of a cyclopropylmethyl platinum carbene species. | acs.org |
| Diradical Rearrangements | Stereochemically deuterium-labeled 2-spiroepoxy-1,3-cyclopentanediyl | What is the spin state (singlet vs. triplet) of the diradical intermediate? | The stereochemical fate of the deuterium label helped differentiate between the two possible spin states. | figshare.com |
Elucidation of Complex Organic Reaction Pathways and Catalytic Cycles
Beyond simple rearrangements, deuterated cyclopropyl (B3062369) alcohols and related compounds serve as critical probes for mapping out multi-step reaction pathways and understanding the intricacies of catalytic cycles. The cyclopropyl group can act as a "radical clock" or a probe for cationic intermediates; its ring-opening products are characteristic of the type of intermediate formed. nih.gov Adding a deuterium label provides an additional layer of mechanistic detail.
In the study of enzymes like cytochrome P450, cyclopropyl-containing fatty acids have been used to investigate reaction mechanisms. nih.gov The formation of different ring-opened products can indicate whether a reaction proceeds through a radical or a cationic intermediate. nih.gov When these probes are deuterated, it becomes possible to track subsequent 1,2-hydride shifts or other rearrangements that occur after the initial ring-opening, providing a more complete picture of the reaction cascade. nih.gov
Similarly, in organometallic catalysis, deuterium exchange experiments can clarify the steps within a catalytic cycle. For instance, in studying the cyclization of donor-acceptor cyclopropanes, a deuterium-labeling experiment revealed that proton-deuterium exchange was occurring rapidly on a reaction intermediate. epfl.ch This observation required a refinement of the proposed mechanism, suggesting that a cationic intermediate was more accessible to the solvent/reagent than previously thought. epfl.ch Iridium-catalyzed deuteration of alcohols using D₂O has also been studied, with kinetic and computational studies indicating that the reaction proceeds through a dehydrogenation/deuteration sequence involving an [IrIII-D] intermediate. rsc.org
Development of New Synthetic Methodologies Utilizing Deuterium as a Mechanistic Handle
The predictable behavior of deuterium isotopes is not only useful for studying reactions but also for developing entirely new synthetic methods. By leveraging the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—or by using deuterium as a "directing group," chemists can achieve novel transformations or improve the selectivity of existing ones.
Recent advances include the development of methods for the highly regio- and stereoselective synthesis of deuterated compounds. d-nb.info For example, a photoredox-catalyzed strategy has been designed to synthesize trans-dual deuterated cyclopropanes from cyclopropenes, using deuterium oxide (D₂O) as the deuterium source. rsc.org This method combines an H/D exchange step with a subsequent deuteroaminomethylation, achieving high diastereoselectivity under mild conditions. rsc.org The development of such a method relies on a detailed understanding of the reaction mechanism, where deuterium incorporation is a key feature of the transformation itself.
The synthesis of deuterated amines from ynamides provides another example, where a domino reaction sequence involving keteniminium and iminium ion activation allows for the selective incorporation of deuterium at specific positions. nih.gov While not exclusive to cyclopropyl systems, these methodologies for creating selectively deuterated building blocks are crucial. d-nb.infonih.gov Applying such strategies to cyclopropyl alcohols could provide access to a library of specifically labeled compounds, like CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL, for further mechanistic or pharmaceutical research. researchgate.netsnnu.edu.cn
Isotopic Perturbation of Equilibrium Studies in Cyclopropyl Systems
The method of Isotopic Perturbation of Equilibrium (IPE) is a powerful NMR-based technique used to distinguish between a single, symmetric species (like a delocalized, non-classical cation) and a pair of rapidly equilibrating, asymmetric structures. ias.ac.inorganicchemistrydata.org This method has been particularly insightful in the study of carbocations, including those involving cyclopropyl groups.
The core principle of IPE is to introduce an isotopic label (like deuterium) into a system that is believed to be in a rapid, degenerate equilibrium. ias.ac.in The isotope will slightly alter the relative energies of the two equilibrating species due to differences in zero-point energies, thereby perturbing the equilibrium constant away from exactly 1.0. organicchemistrydata.orgrsc.org In the ¹³C NMR spectrum, this perturbation causes the averaged signals to split or shift, whereas a truly symmetric single species would show no such splitting. ias.ac.in
This technique was famously applied to the 1-(2,3-dimethylcyclopropyl)ethyl cation. rsc.org By introducing a deuterium atom at one of the methine positions, the triple degeneracy of the rearrangement was lifted. The resulting ¹³C NMR spectrum at -70 °C showed distinct splitting of the averaged signals, providing direct experimental proof of a rapid, degenerate rearrangement between three distinct tricoordinated cationic structures, rather than a single, hypercoordinated "bicyclobutonium" ion being the minimum energy species for this specific system. rsc.org The magnitude and direction of the splitting provide quantitative data about the equilibrium isotope effect and the energy differences between the perturbed structures. rsc.org
Table 2: Application of Isotopic Perturbation of Equilibrium to a Cyclopropyl System
| System Studied | Isotopic Label | Experimental Technique | Observation | Conclusion | Reference |
|---|---|---|---|---|---|
| 1-(2,3-dimethylcyclopropyl)ethyl cation | Deuterium at one methine position (2H-(1)) | Low-Temperature 13C NMR | Splitting of the averaged signals for the C+/C-2/C-3 methine carbons and the methyl groups. | The system is a mixture of rapidly equilibrating classical carbocations, not a single static, hypercoordinated ion. The degeneracy of the rearrangement is lifted by the isotopic label. | rsc.org |
Future Directions and Emerging Trends in Deuterated Cyclopropyl Alcohol Research
Development of More Efficient and Stereoselective Deuteration Techniques for Complex Molecules
A primary challenge in the study and application of specifically labeled compounds like cyclopropyl-1-d1-methyl-d2 alcohol is the development of synthetic methods that are both efficient and highly selective. The future in this area lies in creating methodologies that can introduce deuterium (B1214612) at specific locations (regioselectivity) and with precise three-dimensional control (stereoselectivity), especially in the later stages of a synthesis and on structurally complex molecules.
Recent advancements have moved beyond traditional methods, which often require harsh conditions or pre-functionalized substrates. snnu.edu.cnresearchgate.net Modern approaches focus on catalyst-driven hydrogen isotope exchange (HIE) reactions. snnu.edu.cn For instance, iridium-based catalysts have shown remarkable efficacy in directing deuteration to specific sites on arenes and heteroarenes under mild conditions, utilizing deuterium sources like heavy water (D₂O) or deuterated benzene (B151609) (C₆D₆). chemrxiv.orgacs.org The development of new ligand systems for these metal catalysts is a key research avenue, aiming to tune reactivity and achieve complementary selectivity to existing methods. snnu.edu.cnchemrxiv.org
For complex molecules, including those with multiple functional groups and stereocenters, achieving high selectivity remains a significant hurdle. nih.gov Future techniques will likely involve:
Nanoparticle Catalysis: Supported iridium nanoparticles are emerging as a new class of catalysts for H/D exchange, offering unique chemo- and regioselectivity that avoids common side reactions like hydrogenation. chemrxiv.org
Enantioselective Deuteration: Methods that can introduce deuterium asymmetrically without external chiral sources are highly sought after. nih.gov Recent work on the enantioretentive deuteration of α-amino acids demonstrates the potential for such strategies, which could be adapted for complex alcohols. nih.gov
Late-Stage Functionalization: The ability to introduce deuterium into a fully or nearly fully constructed complex molecule is economically and synthetically advantageous. snnu.edu.cnchemrxiv.org Research will continue to focus on developing robust catalysts that tolerate a wide array of functional groups for these late-stage applications. chemrxiv.org
| Deuteration Technique | Catalyst/Reagent Example | Key Advantage | Research Focus |
| Directed H/D Exchange | Iridium Complexes (e.g., with P,N ligands) | High regioselectivity (e.g., ortho-directing) | Development of new directing groups and ligands. snnu.edu.cn |
| Nanoparticle Catalysis | Supported Iridium Nanoparticles | Complementary selectivity, mild conditions. chemrxiv.org | Enhancing catalyst stability and expanding substrate scope. |
| Enantioselective Deuteration | Base-mediated (e.g., NaOEt/EtOD) | Access to chiral deuterated molecules without chiral catalysts. nih.gov | Application to a broader range of substrates, including complex alcohols. |
| Biocatalysis | Enzymes | High stereoselectivity. nih.gov | Overcoming limited substrate scope and moderate enantioselectivity. nih.gov |
Integration of Advanced Spectroscopic and Computational Methods for Mechanistic Insights
Understanding the precise impact of deuteration on molecular structure, dynamics, and reactivity requires a synergistic approach combining advanced analytical techniques and theoretical calculations. For a molecule like this compound, this integration is crucial for interpreting its behavior in chemical reactions.
Spectroscopic Methods:
Mass Spectrometry (MS): Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool for studying protein structure and dynamics, but its principles are broadly applicable. nih.gov High-resolution mass spectrometry is essential for accurately determining the level and location of deuterium incorporation in synthesized molecules. nih.gov Future trends will involve improving fragmentation techniques and data analysis workflows to handle increasingly complex datasets from deuterated molecules. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While deuterated solvents are standard in NMR, the use of deuterium as a label within the analyte itself provides profound mechanistic information. mdpi.com Techniques for measuring kinetic isotope effects (KIEs) by NMR are particularly valuable, as they can often avoid the need for synthesizing separate isotopically labeled substrates. colorado.edu The development of computational tools to assist in the interpretation of NMR spectra of deuterated compounds will be critical.
Computational Methods:
Density Functional Theory (DFT): DFT calculations are indispensable for predicting the structures of transition states and intermediates in reactions involving deuterated compounds. acs.org They can be used to calculate vibrational frequencies, which are essential for theoretically determining KIEs and understanding how deuteration alters reaction energy profiles. researchgate.net
The integration of these methods allows researchers to build a comprehensive picture of a reaction mechanism. For example, experimental KIEs can be compared with values predicted by DFT calculations to validate a proposed transition state structure. researchgate.net This combined approach is essential for moving beyond qualitative descriptions to a quantitative understanding of deuteration effects in cyclopropyl (B3062369) systems.
Exploration of Novel Reactivity Patterns and Selectivities Induced by Deuteration in Cyclopropyl Systems
The cyclopropane (B1198618) ring is characterized by significant ring strain and p-character in its C-C bonds, leading to unique reactivity, often involving ring-opening reactions. pitt.edu Introducing deuterium can subtly but significantly alter these reaction pathways. The stronger C-D bond compared to the C-H bond means that reactions involving the cleavage of this bond will be slower, a phenomenon known as the primary kinetic isotope effect (KIE). This effect can be exploited to control reaction outcomes.
Future research in this area will focus on:
Controlling Reaction Selectivity: In reactions with multiple competing pathways, deuteration can be used as a "steric switch" to favor one pathway over another. If a desired reaction pathway does not involve C-H/C-D bond cleavage, while an undesired side reaction does, deuterating the site of the side reaction can suppress it, thereby increasing the yield of the desired product. nih.gov
Mechanistic Switches: The magnitude of the KIE can sometimes be large enough to change the rate-determining step of a reaction, leading to a completely different product distribution. Exploring these possibilities in the context of cyclopropanol (B106826) ring-cleavage reactions is a promising avenue. pitt.edu For example, the cleavage of cyclopropanols can be catalyzed by acids or bases, often proceeding with specific stereochemistry (inversion or retention of configuration). pitt.edu Deuteration at the carbinol carbon or adjacent positions could influence the stability of intermediates and transition states, potentially altering this stereochemical outcome.
Unveiling Hidden Intermediates: Deuterium labeling is a classic tool for tracking reaction pathways. acs.orgumich.edu In complex rearrangements or cascade reactions involving cyclopropyl intermediates, specifically placed deuterium labels can reveal the presence of transient species or uncover unexpected bond-forming and bond-breaking events.
| Research Area | Objective | Example Application in Cyclopropyl Systems |
| Selectivity Control | Suppress unwanted side reactions by exploiting the KIE. | In an electrophilic ring-opening, deuterating a site prone to elimination could favor the desired substitution product. pitt.edu |
| Mechanistic Switching | Alter the rate-determining step to favor a different reaction pathway. | Changing the mechanism of a base-catalyzed cyclopropanol cleavage from concerted to stepwise by stabilizing an intermediate through deuteration. pitt.edu |
| Pathway Elucidation | Trace the fate of atoms through complex transformations. | Using this compound to determine which C-C bond cleaves during solvolysis. pitt.edu |
Expanding the Scope of Kinetic Isotope Effect Studies to Heterogeneous and Biological Catalysis
Kinetic isotope effect (KIE) studies have long been a cornerstone of mechanistic investigation in physical organic chemistry and homogeneous catalysis. nih.gov However, their application to more complex and industrially or biologically relevant systems, such as heterogeneous and enzymatic catalysis, presents both challenges and significant opportunities.
Heterogeneous Catalysis: In heterogeneous catalysis, reactions occur on the surface of a solid material. The interpretation of KIEs is complicated by factors such as the presence of multiple types of active sites, mass transport limitations, and the influence of surface adsorbate coverage. rsc.orgosti.gov Future research will aim to:
Deconvolute Complex Mechanisms: Theoretical frameworks like the degree of rate control (DRC) are being developed to provide a more accurate interpretation of KIEs in multistep catalytic cycles, moving beyond the simplistic "rate-determining step" model. osti.gov
Probe Surface Conditions: Computational studies show that KIEs can be sensitive to the coverage of adsorbates on the catalyst surface. rsc.org This suggests that KIE measurements could potentially be used as a tool to probe reaction conditions at the nanoscale on the catalyst surface. rsc.org
Combine with Surface Science: Integrating KIE studies with surface-sensitive spectroscopic techniques will provide a more complete picture of the catalytic process, correlating kinetic data with direct observations of surface species.
Biological Catalysis: In enzymology, KIEs are invaluable for understanding how enzymes achieve their remarkable catalytic power. nih.govnih.gov They can provide information on transition state structures, the order of substrate binding, and the role of quantum mechanical tunneling in C-H bond activation. nih.gov Emerging trends include:
Studying Complex Biological Systems: New experimental techniques are enabling the measurement of isotope effects in increasingly complex biological processes, such as post-translational modification of proteins. nih.gov
Investigating Allostery and Dynamics: Isotope effects can help probe how remote protein interactions and conformational changes contribute to catalysis at the active site. nih.gov
Application in Drug Metabolism: Deuteration is a known strategy to alter the metabolic profile of drugs by slowing down their oxidative metabolism by enzymes like cytochrome P450. nih.govresearchgate.net Detailed KIE studies on these enzymatic systems can provide a rational basis for designing deuterated drugs with improved pharmacokinetic properties. nih.gov
The study of deuterated cyclopropyl systems in these complex catalytic environments could yield significant insights, for example, in understanding how enzymes that process cyclopropane-containing natural products work, or in developing new heterogeneous catalysts for the selective transformation of cyclopropyl-containing feedstocks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL, and how do isotopic labeling protocols influence yield and purity?
- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic deuteration or exchange reactions. For example, deuterated methyl groups can be introduced using deuterated Grignard reagents or LiAlD₄ reduction of ketones. Critical considerations include reaction temperature (to minimize isotope scrambling) and purification via fractional distillation or preparative HPLC to isolate isotopomers . Isotopic purity should be verified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, with attention to solvent selection to avoid proton-deuterium exchange artifacts .
Q. Which spectroscopic techniques are most effective for characterizing the structural and isotopic integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR can identify non-deuterated impurities, while ²H NMR quantifies deuterium distribution. Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap .
- MS : High-resolution MS (HRMS) confirms molecular formula and isotopic enrichment. Electrospray ionization (ESI) or gas chromatography-MS (GC-MS) are suitable for volatile derivatives .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH stretching) and monitors deuteration-induced shifts in vibrational modes .
Q. How do kinetic isotope effects (KIEs) influence the reactivity of this compound in acid-catalyzed reactions?
- Methodological Answer : KIEs for deuterated alcohols are studied using competitive experiments or computational modeling (e.g., DFT calculations). For example, in esterification, compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions. Monitor intermediates via in-situ IR or NMR to identify rate-determining steps .
Advanced Research Questions
Q. What experimental strategies mitigate isotopic dilution during in vivo metabolic studies with this compound?
- Methodological Answer :
- Isotopic Tracers : Co-administer non-deuterated inhibitors to block enzymatic pathways that could introduce non-deuterated protons.
- Analytical Controls : Use LC-MS/MS with selected reaction monitoring (SRM) to track deuterium retention in metabolites. Validate with stable isotope-labeled internal standards .
- Ethical Compliance : Adhere to NIAAA guidelines for participant confidentiality and data safety when using human subjects .
Q. How can contradictory data on the thermodynamic stability of this compound under varying pH conditions be resolved?
- Methodological Answer :
- Controlled Replicates : Perform triplicate experiments at defined pH levels (e.g., 2–12) using buffer systems with minimal proton activity (e.g., deuterated buffers).
- Advanced Analytics : Employ differential scanning calorimetry (DSC) to measure decomposition enthalpies and GC-MS to identify degradation byproducts. Cross-validate with computational models (e.g., molecular dynamics simulations) .
Q. What role does CYCLOPROLYL-1-D1-METHYL-D2 ALCOHOL play in elucidating cyclopropane ring strain via isotopic substitution studies?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with varying deuterium positions (e.g., cyclopropane-D₂ vs. methyl-D₂) and measure ring-opening kinetics under thermal or catalytic conditions.
- Spectroscopic Probes : Use ¹³C NMR to assess electronic effects of deuterium on cyclopropane carbon chemical shifts. Correlate with X-ray crystallography data to map structural distortions .
Data Presentation and Reproducibility
Q. How should researchers document isotopic labeling efficiency to ensure reproducibility?
- Methodological Answer : Report deuterium incorporation as a molar percentage (e.g., 98% D at position 1) using MS/MS fragmentation patterns. Include raw spectral data in supplementary materials and specify instrument calibration protocols (e.g., lock mass correction in HRMS) .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicity studies involving deuterated alcohols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
